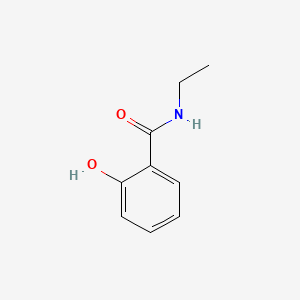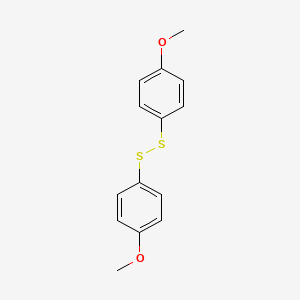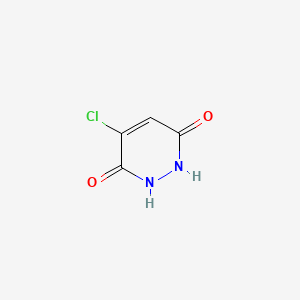![molecular formula C11H16 B1583431 トリシクロ[6.2.1.02,7]ウンデカ-4-エン CAS No. 91465-71-3](/img/structure/B1583431.png)
トリシクロ[6.2.1.02,7]ウンデカ-4-エン
概要
説明
Tricyclo[62102,7]undeca-4-ene is a polycyclic hydrocarbon with a unique structure that includes three interconnected ringsIts molecular formula is C11H16, and it is known for its stability and reactivity under specific conditions .
科学的研究の応用
Tricyclo[6.2.1.02,7]undeca-4-ene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cyclic olefin copolymers, which have unique thermal and mechanical properties.
Materials Science: The compound’s stability and reactivity make it suitable for developing advanced materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and applications in drug development.
Industrial Applications: Used in the production of high-performance polymers and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene typically involves a Diels-Alder reaction. One common method starts with 1,4-benzoquinone and cyclopentadiene. The reaction is carried out in dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting Diels-Alder adduct is then subjected to further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of Tricyclo[6.2.1.02,7]undeca-4-ene involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Tricyclo[6.2.1.02,7]undeca-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and organometallic derivatives.
作用機序
The mechanism of action of Tricyclo[6.2.1.02,7]undeca-4-ene in polymerization involves the formation of high molecular weight copolymers through coordination polymerization. The compound acts as a monomer that undergoes insertion into the growing polymer chain, facilitated by catalysts such as half-titanocenes and metallocenes.
類似化合物との比較
Cyclooctene: Another cyclic olefin used in polymer chemistry.
Cycloheptene: Similar in structure but with a different ring size, affecting its reactivity and properties.
Uniqueness: Tricyclo[6.2.1.02,7]undeca-4-ene is unique due to its three-ring structure, which imparts distinct thermal and mechanical properties to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials .
特性
IUPAC Name |
tricyclo[6.2.1.02,7]undec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338371 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91465-71-3 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene influence the properties of copolymers it forms with ethylene?
A: The research by [] indicates that incorporating Tricyclo[6.2.1.0(2,7)]undeca-4-ene into ethylene copolymers leads to an increase in the glass transition temperature (Tg) compared to copolymers formed with simpler cyclic olefins like cyclooctene or cycloheptene. This effect is attributed to the rigid, multicyclic structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene, which restricts chain mobility within the polymer matrix and contributes to a higher Tg.
Q2: Which catalysts are effective for copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene?
A: The study highlights the effectiveness of half-titanocene catalysts, particularly CpTiCl2(NCtBu2), for successfully copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene []. This catalyst system enables the production of high molecular weight copolymers, indicating efficient chain propagation during polymerization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















